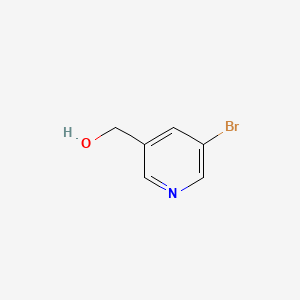

(5-Bromopyridin-3-yl)methanol

Description

Significance of Pyridine (B92270) Derivatives in Chemical Sciences

Pyridine and its derivatives are a class of heterocyclic compounds that are integral to numerous areas of chemical science. sciencepublishinggroup.comtandfonline.com Their importance stems from their unique electronic properties, ability to participate in a wide range of chemical transformations, and their prevalence in both natural and synthetic compounds. lifechemicals.comresearchgate.net

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a significant number of FDA-approved drugs. lifechemicals.comnih.govmdpi.com Its presence can enhance the pharmacological activity of a molecule and improve its solubility and bioavailability. enpress-publisher.comresearchgate.net Pyridine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, antifungal, anti-inflammatory, and neuroprotective effects. tandfonline.commdpi.comnih.govresearchgate.net They are key components in drugs for treating a variety of conditions such as tuberculosis, HIV/AIDS, cancer, and arthritis. nih.govekb.eg The ability of the pyridine nucleus to interact with biological targets like enzymes and receptors makes it a highly sought-after component in the design of new therapeutic agents. researchgate.netontosight.ai

Table 1: Examples of FDA-Approved Drugs Containing a Pyridine Moiety

| Drug Name | Therapeutic Use |

| Abiraterone | Prostate Cancer |

| Isoniazid | Tuberculosis |

| Delavirdine | HIV/AIDS |

| Piroxicam | Anti-inflammatory |

| Roflumilast | COPD |

| Pyridostigmine | Myasthenia Gravis |

This table provides a selection of drugs and is not exhaustive.

In material science, pyridine derivatives are utilized in the synthesis of functional materials with diverse applications. numberanalytics.com They are incorporated into conjugated polymers for use in electronics and optoelectronics due to their electron-accepting properties. numberanalytics.com Pyridine-containing polymers have been investigated for applications such as ionically conducting materials, sensors, and as components of nano-assemblies with pH and urea (B33335) responsiveness. rsc.org The ability of the pyridine nitrogen to coordinate with metal ions also makes these derivatives valuable in the development of catalysts and materials with specific optical and magnetic properties. rsc.orgrsc.org Furthermore, they are used in the synthesis of dyes and pigments. researchgate.netnumberanalytics.com

The functionalization of the pyridine ring allows for the creation of a wide array of complex molecules, making pyridine derivatives essential building blocks in organic synthesis. lifechemicals.comrasayanjournal.co.inresearchgate.net The nitrogen atom in the ring can act as a nucleophile and a base, and it also influences the reactivity of the ring carbons, allowing for selective substitutions. Halogenated pyridines, in particular, are key substrates for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com The versatility of pyridine derivatives as starting materials facilitates the construction of intricate molecular architectures for a range of applications, from pharmaceuticals to agrochemicals. lifechemicals.comontosight.ai

Applications in Material Science

Overview of (5-Bromopyridin-3-yl)methanol as a Key Intermediate

This compound, with its CAS Number 37669-64-0, is a bifunctional molecule that serves as a crucial intermediate in organic synthesis. chemshuttle.com The bromine atom at the 5-position provides a reactive handle for cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of various substituents. The hydroxymethyl group at the 3-position can be oxidized to an aldehyde or a carboxylic acid, or it can be converted to other functional groups, further expanding its synthetic utility. This combination of reactive sites makes this compound a valuable precursor for the synthesis of a wide range of more complex pyridine-based compounds. chemshuttle.com For instance, it has been used in the preparation of intermediates for potential protein kinase inhibitors. google.com

Scope of Academic Research on this compound

Academic research on this compound and its derivatives is extensive and covers various fields. In medicinal chemistry, it is used as a starting material for the synthesis of novel compounds with potential therapeutic activities. For example, it has been a precursor in the synthesis of galectin-3 inhibitors, which are being investigated for the treatment of various diseases. google.com In material science, its derivatives are explored for their potential in creating new polymers and metal-organic frameworks. iucr.org The compound is also frequently used in methodological studies to develop new synthetic transformations and catalytic systems. Research often focuses on optimizing reaction conditions for the functionalization of both the bromine and the hydroxymethyl groups to access a diverse library of substituted pyridines for various screening purposes.

Structure

3D Structure

Properties

IUPAC Name |

(5-bromopyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c7-6-1-5(4-9)2-8-3-6/h1-3,9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDVDHJLKXYCOFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382807 | |

| Record name | (5-bromopyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37669-64-0 | |

| Record name | (5-bromopyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-Bromo-3-pyridinyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromopyridin 3 Yl Methanol and Its Derivatives

Direct Synthesis Approaches

Direct synthesis methods offer a straightforward route to (5-Bromopyridin-3-yl)methanol by either introducing a bromine atom onto a pyridinemethanol scaffold or by modifying a pyridine (B92270) ring that already contains a bromine atom.

The direct bromination of 3-pyridinemethanol (B1662793) presents a potential, though challenging, route. The pyridine ring's electronic nature and the presence of the hydroxymethyl group can lead to a lack of regioselectivity and potential side reactions. Electrophilic bromination of the pyridine ring generally requires harsh conditions and can result in a mixture of brominated products.

A more controlled approach involves the bromination of a protected or activated pyridinemethanol derivative. For instance, the bromination of 3-pyridinemethanol N-oxide can direct the electrophile to the 5-position. Subsequent reduction of the N-oxide would then yield the desired this compound.

| Precursor | Reagents | Product | Notes |

| 3-Pyridinemethanol | Bromine (Br₂) | Mixture of brominated pyridines | Low regioselectivity |

| 3-Pyridinemethanol N-oxide | Bromine (Br₂) / Acetic Acid | 5-Bromo-3-pyridinemethanol N-oxide | Improved regioselectivity |

A more common and regioselective strategy involves starting with a pyridine derivative where the bromine atom is already in the desired 5-position. The synthesis then focuses on introducing or modifying a functional group at the 3-position to form the hydroxymethyl group.

One of the most prevalent methods is the reduction of a carboxylic acid or its ester derivative. For example, 5-bromonicotinic acid can be reduced to this compound. This reduction is typically achieved using a reducing agent like sodium borohydride (B1222165) in the presence of a Lewis acid or by converting the carboxylic acid to its ester followed by reduction. chemicalbook.com A specific example involves the reduction of 5-bromo-3-pyridinecarboxaldehyde with sodium borohydride in methanol (B129727) at 0°C, which yields this compound in high yield (95%). chemicalbook.com

Another approach is the reduction of 5-bromonicotinoyl chloride with a suitable reducing agent. This method offers a highly reactive starting material for the reduction to the corresponding alcohol.

| Starting Material | Reagents | Product | Yield | Reference |

| 5-Bromo-3-pyridinecarboxaldehyde | Sodium borohydride, Methanol | This compound | 95% | chemicalbook.com |

| 5-Bromonicotinic acid | 1. Thionyl chloride 2. Sodium borohydride | This compound | - | chemicalbook.com |

| Ethyl 5-bromonicotinate | Sodium borohydride | This compound | - | chemicalbook.com |

| 3,5-Dibromopyridine | 1. n-BuLi, THF, -78°C 2. Formaldehyde | This compound | - | google.comchemdad.com |

Methods Involving Bromination of Pyridinemethanol Precursors

Indirect Synthetic Routes for this compound Analogues

Indirect routes are employed to synthesize analogues of this compound, often involving more complex, multi-step syntheses that allow for greater diversity in the final products.

A powerful method for creating analogues involves the palladium-catalyzed direct arylation of pyridylmethyl silyl (B83357) ethers. nih.govnih.gov This reaction couples a silyl-protected pyridylmethanol with an aryl bromide. nih.govnih.gov While this method is primarily demonstrated for the synthesis of aryl(pyridyl)methanols, it can be adapted for the synthesis of this compound analogues by using an appropriately substituted aryl bromide. A Pd(OAc)2/NIXANTPHOS catalyst system has been shown to be effective for this transformation, providing good to excellent yields. nih.govnih.govacs.org The reaction is compatible with various silyl protecting groups and can be performed as a one-pot arylation/desilylation sequence. nih.govnih.gov For the more challenging 3-pyridylmethyl silyl ether, optimized conditions of increased base, excess aryl bromide, and higher catalyst loading are required to achieve good yields. nih.govacs.org

| Pyridylmethyl Silyl Ether | Aryl Bromide | Catalyst System | Product | Yield | Reference |

| 3-Pyridylmethyl silyl ether | 4-tert-butylbromobenzene | Pd(OAc)₂/NIXANTPHOS, LiN(SiMe₃)₂ | (4-tert-butylphenyl)(pyridin-3-yl)methanol | 66% | nih.govacs.org |

Multicomponent reactions (MCRs) offer an efficient pathway to complex heterocyclic structures, including derivatives of this compound, in a single step from three or more starting materials. mdpi.compreprints.orgfrontiersin.orgtaylorfrancis.comresearchgate.net These reactions are highly atom-economical and can be used to generate diverse libraries of compounds. For instance, a Hantzsch-type reaction could potentially be designed to incorporate a brominated aldehyde, a β-ketoester, and an ammonia (B1221849) source to construct a dihydropyridine (B1217469) ring, which could then be aromatized and further modified to yield a this compound derivative. Another example is the Chichibabin reaction for the synthesis of substituted pyridines. mdpi.com

While direct synthesis of this compound via MCRs is not explicitly detailed, the principles of MCRs allow for the construction of highly substituted pyridine rings that could be precursors to such molecules. mdpi.comtaylorfrancis.com

Derivatives of this compound can be synthesized from other readily available bromopyridine precursors through functional group interconversions. A common strategy is the Suzuki cross-coupling reaction, where a bromopyridine is coupled with an arylboronic acid in the presence of a palladium catalyst. mdpi.comopenmedicinalchemistryjournal.com For example, 5-bromo-2-methylpyridin-3-amine (B1289001) can be coupled with various arylboronic acids to produce novel pyridine derivatives. mdpi.com These derivatives can then be further functionalized.

Another approach is the modification of a substituent already present on the bromopyridine ring. For instance, a methyl group at the 3-position of a 5-bromopyridine can be halogenated and subsequently hydrolyzed to form the hydroxymethyl group. A patent describes the synthesis of (5-bromo-4-methyl-pyridin-3-yl)-methanol from N-BOC-5-bromo-N-ethyl-4-methyl-nicotinamide via reduction with sodium borohydride. google.com

| Precursor | Reaction | Reagents | Product | Reference |

| 5-Bromo-2-methylpyridin-3-amine | Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, K₃PO₄ | 5-Aryl-2-methylpyridin-3-amine | mdpi.com |

| N-BOC-5-bromo-N-ethyl-4-methyl-nicotinamide | Reduction | Sodium borohydride, Ethanol (B145695)/Methanol | (5-Bromo-4-methyl-pyridin-3-yl)-methanol | google.com |

| 3,5-Dibromopyridine | Halogen-metal exchange followed by reaction with an electrophile | n-BuLi, then DMF, then NaBH₄ | This compound | arkat-usa.org |

Derivatization from Related Bromopyridine Precursors

Conversion of 5-Bromopyridine-3-amine to Sulfonamide Derivatives

The conversion of 5-bromopyridine-3-amine to its corresponding sulfonamide derivatives is a synthetically valuable transformation. Sulfonamides are a prominent class of compounds in medicinal chemistry. The general approach involves the reaction of the amino group of 5-bromopyridine-3-amine with a sulfonyl chloride in the presence of a base.

A related starting material, 2-amino-5-bromopyridine (B118841), is often used to synthesize various benzamide (B126) and sulfonamide derivatives. researchgate.net For instance, reacting 2-amino-5-bromopyridine with different acid chlorides or sulfonyl chlorides yields a range of N-(5-bromopyridin-2-yl)benzamides and sulfonamides. One specific example is the synthesis of N-benzoyl-N-(5-bromopyridin-2-yl) trifluoromethane (B1200692) sulfonamide. researchgate.net This reaction highlights the utility of the amino-bromopyridine scaffold in generating molecules with combined benzamide and sulfonamide features.

Similarly, 2-amino-5-bromopyridine-3-sulfonyl chloride is a key intermediate that can be synthesized and subsequently reacted with tertiary amines. researchgate.net This sulfonyl chloride, with a molecular formula of C₅H₄BrClN₂O₂S, is a versatile reagent for creating more complex sulfonamide structures. researchgate.netfluorochem.co.uk The synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides has also been demonstrated by reacting 5-bromothiophene-2-sulfonamide (B1270684) with various alkyl bromides. nih.gov

The general reaction for the formation of a sulfonamide from an amine and a sulfonyl chloride is outlined below:

General Reaction Scheme ``` R-SO₂Cl + R'-NH₂ → R-SO₂-NH-R' + HCl

*In this reaction, R represents an organic group (e.g., aryl, alkyl), and R' represents the 5-bromopyridin-3-yl moiety.*

A specific procedure for synthesizing N-(5-bromopyridin-2-yl)benzamide involves dissolving 2-amino-5-bromopyridine in pyridine and adding benzoyl chloride dropwise under cold conditions. The mixture is stirred for several hours, followed by aqueous workup and extraction to isolate the product.

Table 1: Examples of Sulfonamide Synthesis Starting from Bromopyridine Amines

Starting Material Reagent Product Yield (%) Reference 2-Amino-5-bromopyridine Benzoyl chloride N-(5-Bromopyridin-2-yl)benzamide Good (50-65%) 2-Amino-5-bromopyridine 4-Methylbenzoyl chloride 4-Methyl-N-(5-bromopyridin-2-yl)benzamide Good (50-65%) 2-Amino-5-bromopyridine Trifluoromethanesulfonyl chloride / Benzoyl chloride N-Benzoyl-N-(5-bromopyridin-2-yl)trifluoromethane sulfonamide Good (50-65%) researchgate.net 2-Aminopyridine-3-sulfonyl chloride Triethylamine Sulfonylethenamine derivative 35% researchgate.net

Synthesis of 2-(5-Bromopyridin-3-yl)ethanone Derivatives

The synthesis of ketone derivatives, specifically those with an ethanone (B97240) group attached to the pyridine ring, provides valuable intermediates for further functionalization. A common precursor for these syntheses is 5-bromonicotinic acid.

semanticscholar.orgd-nb.info

One documented method involves the reaction of 5-bromonicotinic acid with various arylacetonitriles in the presence of lithium diisopropylamide (LDA). This reaction yields 5-(α-arylcyanomethyl)nicotinic acids, which can then be oxidatively decyanated to produce the corresponding 5-aroylnicotinic acids in excellent yields. semanticscholar.orgFor example, reacting 5-bromonicotinic acid with phenylacetonitrile (B145931) and LDA, followed by oxidative workup, produces 5-benzoylnicotinic acid.

semanticscholar.org

Another approach to ketone synthesis involves the lithiation of a bromopyridine derivative followed by acetylation. For instance, 2,5-dibromopyridine (B19318) can be converted to 5-acetyl-2-bromopyridine. mdpi.comThis is achieved through lithiation at -78 °C followed by reaction with N,N-dimethylacetamide. mdpi.comSimilarly, 1-(6-bromopyridin-2-yl)ethanone has been synthesized from 2,6-dibromopyridine (B144722) using t-butyllithium and N,N-dimethylacetamide.

unam.mx

Furthermore, 2-bromo-1-(5-bromopyridin-3-yl)ethanone (B2646213) can be used as a key intermediate for synthesizing more complex heterocyclic systems, such as substituted 2-amino-thiazole derivatives, by reacting it with various thiourea (B124793) moieties.

rasayanjournal.co.inTable 2: Synthesis of Pyridyl Ethanone and Ketone Derivatives

Starting Material Key Reagents Product Yield (%) Reference 5-Bromonicotinic acid Phenylacetonitrile, LDA, Air/KOH 5-Benzoylnicotinic acid 91% semanticscholar.org 2,5-Dibromopyridine t-BuLi, N,N-Dimethylacetamide 5-Acetyl-2-bromopyridine 51% mdpi.com 2,6-Dibromopyridine t-BuLi, N,N-Dimethylacetamide 1-(6-Bromopyridin-2-yl)ethanone Not specified unam.mx 2-Bromo-1-(5-bromopyridin-3-yl)ethanone Various thioureas Substituted 2-amino-thiazoles Not specified rasayanjournal.co.in

Advanced Synthetic Techniques

Modern synthetic chemistry increasingly relies on advanced technologies to accelerate reaction discovery, optimization, and scale-up. Microwave-assisted synthesis, flow chemistry, and high-throughput experimentation are powerful tools that have been applied to the synthesis of heterocyclic compounds, including pyridine derivatives.

Microwave-Assisted Organic Synthesis of Heterocycles

Microwave-assisted organic synthesis (MAOS) has become a valuable alternative to conventional heating methods, often leading to dramatically reduced reaction times, increased yields, and improved product purity. researchgate.netrsc.orgThe use of microwave irradiation can facilitate the synthesis of a wide variety of heterocyclic structures.

beilstein-journals.orgmdpi.com

In the context of pyridine synthesis, microwave heating has been successfully employed in multicomponent reactions. For example, the Bohlmann-Rahtz pyridine synthesis, which involves a Michael addition-cyclodehydration sequence, can be performed in a single step under microwave conditions, providing superior yields compared to conventional heating. researchgate.netThis method allows for the rapid construction of highly substituted pyridines from readily available enamines and alkynones.

researchgate.net

Microwave irradiation has also been used to synthesize fused pyridine systems. A one-pot, multi-component reaction to produce pyrazolo[3,4-b]pyridine derivatives showed that microwave heating led to shorter reaction times and higher yields compared to conventional methods. mdpi.comSimilarly, the synthesis of fused bis-heterocycles containing imidazo[1,2-a]pyridine (B132010) has been achieved using a microwave-assisted Groebke-Blackburn-Bienaymé reaction, highlighting the efficiency of this technique for creating complex scaffolds. mdpi.comThe benefits of MAOS are particularly evident in reducing reaction times from hours to minutes while often improving yields.

beilstein-journals.org

Flow Chemistry Applications in Synthesis of Intermediates

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, particularly for reactions that are hazardous, difficult to scale up, or require precise control over reaction parameters. researchgate.netThis technique is increasingly used for the synthesis of pharmaceutical intermediates.

wiley-vch.de

The synthesis of pyridine derivatives has been successfully translated to continuous flow systems. For example, the Bohlmann–Rahtz pyridine synthesis can be performed in a microwave flow reactor, allowing for a one-step preparation of trisubstituted pyridines without the need to isolate intermediates. beilstein-journals.orgThis approach combines the benefits of microwave heating with the scalability and control of flow processing.

beilstein-journals.org

Flow chemistry is particularly advantageous for reactions involving unstable intermediates or extreme conditions. Organolithium-mediated reactions, which are often run at very low temperatures in batch for safety and selectivity, can be performed at higher temperatures in flow reactors due to superior heat transfer and short residence times. wiley-vch.deThis has been applied to the difunctionalization of pyridines via pyridyne intermediates, where a continuous flow setup was used to generate and quench a 3-pyridylmagnesium reagent. rsc.orgThe synthesis of 2-methylpyridines has also been achieved in a simple bench-top continuous flow setup, offering a greener and more efficient alternative to batch protocols.

researchgate.net

High-Throughput Experimentation in Synthetic Route Scouting

High-Throughput Experimentation (HTE) has revolutionized medicinal chemistry by enabling the rapid screening of a large number of reaction conditions in parallel. acs.orgThis approach is invaluable for synthetic route scouting, reaction optimization, and the generation of compound libraries. acs.orgspirochem.comHTE platforms often utilize miniaturized reaction formats, such as 96- or 1536-well plates, allowing for minimal consumption of valuable starting materials.

scienceintheclassroom.orgscienceintheclassroom.org

In the context of pyridine synthesis, HTE can be used to quickly identify optimal conditions for challenging cross-coupling reactions. For instance, a nanomole-scale HTE platform was used to scout conditions for palladium-catalyzed cross-coupling reactions involving 3-bromopyridine. scienceintheclassroom.orgBy screening numerous combinations of catalysts, ligands, and bases, successful reaction conditions were identified using only micrograms of starting material. scienceintheclassroom.orgscienceintheclassroom.orgThis miniaturized approach allows chemists to perform thousands of experiments in a short period, dramatically accelerating the discovery of viable synthetic routes.

scienceintheclassroom.org

The coupling of HTE with other technologies like flow chemistry and photochemistry further expands its capabilities. acs.orgHTE is not only used for discovering new reactions but also for optimizing existing ones, making it a powerful tool for developing robust and scalable synthetic processes for complex molecules and pharmaceutical intermediates.

acs.orgresearchgate.netTable 3: Mentioned Chemical Compounds

Compound Name This compound 5-Bromopyridine-3-amine 5-Bromopyridine-3-sulfonyl chloride 2-Amino-5-bromopyridine N-(5-Bromopyridin-2-yl)benzamide N-Benzoyl-N-(5-bromopyridin-2-yl)trifluoromethane sulfonamide 2-Amino-5-bromopyridine-3-sulfonyl chloride 5-Bromothiophene-2-sulfonamide 5-Bromo-N-alkylthiophene-2-sulfonamides 2-(5-Bromopyridin-3-yl)ethanone 5-Bromonicotinic acid 5-(α-Arylcyanomethyl)nicotinic acid 5-Aroylnicotinic acid 5-Benzoylnicotinic acid Phenylacetonitrile 2,5-Dibromopyridine 5-Acetyl-2-bromopyridine N,N-Dimethylacetamide 1-(6-Bromopyridin-2-yl)ethanone 2,6-Dibromopyridine 2-Bromo-1-(5-bromopyridin-3-yl)ethanone Thiourea Pyrazolo[3,4-b]pyridine Imidazo[1,2-a]pyridine 3-Pyridylmagnesium reagent 2-Methylpyridine 3-Bromopyridine

Chemical Transformations and Reactivity of 5 Bromopyridin 3 Yl Methanol

(5-Bromopyridin-3-yl)methanol is a bifunctional molecule featuring a bromine atom on the pyridine (B92270) ring and a primary alcohol group. This structure allows for a variety of chemical transformations at either the bromine moiety or the hydroxyl group, making it a versatile building block in organic synthesis.

Computational Chemistry and Mechanistic Investigations of 5 Bromopyridin 3 Yl Methanol Reactions

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of electronic structure and properties of molecules. For derivatives of pyridin-3-yl methanol (B129727), DFT methods like B3LYP and M06-2X, often paired with basis sets such as 6-311+G(d,p), are employed to investigate molecular geometries, vibrational frequencies, and electronic characteristics. researchgate.netscribd.com Such studies on analogous compounds provide critical insights into the expected behavior of (5-Bromopyridin-3-yl)methanol. tandfonline.combohrium.com

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, identifying transition states, and determining activation energies. For this compound, several reaction types can be mechanistically investigated.

Oxidation and Reduction: The hydroxymethyl group is susceptible to oxidation to form the corresponding aldehyde (5-bromonicotinaldehyde) and carboxylic acid (5-bromonicotinic acid), or reduction. DFT can model these transformation pathways, clarifying the role of various oxidizing or reducing agents.

Substitution Reactions: The bromine atom on the pyridine (B92270) ring is a site for nucleophilic substitution or cross-coupling reactions, such as the Suzuki-Miyaura coupling. mdpi.com DFT studies on related bromopyridines elucidate the catalytic cycle of these palladium-catalyzed reactions, including oxidative addition, transmetalation, and reductive elimination steps. mdpi.com

Radical Reactions: Under photochemical conditions, pyridinium (B92312) ions can be reduced to pyridinyl radicals. nih.gov DFT calculations, including spin density and Natural Bond Orbital (NBO) analysis, can characterize these radical intermediates and explain the regioselectivity of their subsequent reactions, offering a pathway for functionalization that diverges from classical Minisci chemistry. nih.gov

Decomposition Pathways: The thermal decomposition of pyridine, a process that can be altered by the presence of water, has been studied computationally. hep.com.cn These investigations reveal complex pathways involving hydrogen transfer and ring-opening reactions, providing a model for understanding the high-temperature stability and breakdown mechanisms of substituted pyridines like this compound. hep.com.cn

The electronic nature of this compound dictates its reactivity. DFT is used to calculate a suite of properties that describe this electronic landscape.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.netscribd.com In studies of 6-arylated-pyridin-3-yl methanol derivatives, the HOMO is typically localized on the aryl substituent, while the LUMO is distributed over the pyridine ring. researchgate.netscribd.com For this compound, the electron-withdrawing nature of the bromine atom and the pyridine nitrogen would significantly influence the energies and distributions of these orbitals.

Molecular Electrostatic Potential (MEP): MEP surfaces visualize the charge distribution on a molecule, highlighting electrophilic (positive potential, typically colored blue) and nucleophilic (negative potential, red) regions. For pyridine derivatives, the nitrogen atom consistently appears as a region of high negative potential, making it a prime site for electrophilic attack or protonation. mdpi.com The area around the hydroxyl proton would show a positive potential, indicating its susceptibility to deprotonation.

Below is a table of representative global reactivity parameters calculated using DFT for analogous pyridin-3-yl methanol derivatives, which provides an estimation of the expected values for this compound.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Chemical Hardness (η) | Electronegativity (χ) |

| (6-([1,1'-biphenyl]-4-yl)pyridin-3-yl)methanol | -5.87 | -1.13 | 4.74 | 2.37 | 3.50 |

| (6-(benzofuran-2-yl)pyridin-3-yl)methanol | -5.93 | -1.33 | 4.60 | 2.30 | 3.63 |

| (6-(4-chlorophenyl)pyridin-3-yl)methanol | -6.21 | -1.33 | 4.88 | 2.44 | 3.77 |

| (6-(3-fluorophenyl)pyridin-3-yl)methanol | -6.26 | -1.35 | 4.91 | 2.45 | 3.80 |

| Data derived from studies on analogous 6-arylated-pyridin-3-yl methanol compounds. scribd.com |

The three-dimensional structure and conformational flexibility of this compound can be thoroughly explored using DFT. By performing geometry optimization, researchers can identify the lowest energy conformer, which represents the most stable arrangement of the atoms. nih.gov For the hydroxymethyl group (-CH₂OH), rotation around the C-C and C-O single bonds leads to different conformers. DFT calculations can determine the relative energies of these conformers and the energy barriers for their interconversion.

Furthermore, NBO analysis contributes to understanding molecular stability by revealing stabilizing intramolecular interactions. researchgate.netscribd.com The delocalization of electron density from occupied bonding or lone-pair orbitals to unoccupied antibonding orbitals, known as hyperconjugation, is a key stabilizing factor. In this compound, significant interactions would be expected between the lone pairs of the oxygen and bromine atoms and the π* orbitals of the pyridine ring.

Analysis of Electronic Properties and Reactivity

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems. tandfonline.comnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, offering insights into conformational changes, solvent interactions, and the stability of molecular complexes.

For this compound, MD simulations could be used to:

Analyze its interaction with solvent molecules, such as water, to understand solvation effects and hydrogen bonding dynamics. smolecule.com

Investigate its behavior at interfaces, for example, to predict its permeability across biological membranes. nih.govaip.org

Simulate its binding to a biological target, such as an enzyme active site. MD simulations can assess the stability of the ligand-protein complex, identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), and calculate binding free energies. tandfonline.comnih.gov Studies on other substituted pyridines have successfully used MD to reveal stable binding modes and identify crucial residues for interaction. tandfonline.comfigshare.com

Quantum-Chemical-Based Investigations

This broader category encompasses a range of computational methods rooted in quantum mechanics, with DFT being the most prominent. acs.org Quantum-chemical investigations of bromopyridine derivatives have been used to:

Correlate Theoretical and Experimental Data: Calculated vibrational frequencies (IR and Raman) and NMR chemical shifts can be compared with experimental spectra to validate both the computational model and the experimental structural assignment. nih.govresearchgate.net

Study Non-Linear Optical (NLO) Properties: Quantum chemical calculations can predict properties like polarizability and hyperpolarizability, which are relevant for NLO materials. Studies on other substituted pyridines have shown that intramolecular charge transfer, often enhanced by donor-acceptor groups on the pyridine ring, can lead to significant NLO responses. tandfonline.combohrium.com

Analyze Dative Bonding: The interaction of the pyridine nitrogen with Lewis acids (like borane) has been investigated using quantum chemical methods to understand the nature of the resulting dative bond and its effect on the pyridine ring's vibrational modes. acs.org

Mechanistic Pathways of Related Pyridine and Methanol Transformations

The study of related chemical transformations provides a framework for predicting the reactivity of this compound.

Pyridine-Catalyzed CO₂ Reduction: The electrochemical reduction of carbon dioxide to methanol can be catalyzed by pyridine. worktribe.com Mechanistic studies, supported by simulations, suggest that a pyridinyl radical intermediate plays a key role in this process, highlighting a potential catalytic application for pyridine derivatives. nih.govworktribe.com

Methanol-to-Aromatics Transformation: While not directly involving pyridine, computational studies on the conversion of methanol over zeolite catalysts have detailed complex reaction networks. rsc.org These studies explore mechanisms of C-C bond formation and dehydration, providing fundamental principles of methanol transformation chemistry.

Thermal Decomposition of Pyridine: Investigations into the thermal decomposition of pyridine, particularly the influence of water, have used DFT to map out reaction pathways leading to precursors of NOx. hep.com.cn These pathways involve interactions with hydroxyl radicals and subsequent ring-opening, offering a model for the high-temperature chemistry of pyridine-based compounds.

Dehydrogenation Mechanisms

The acceptorless dehydrogenation of alcohols, a process that releases hydrogen gas, is a pivotal reaction in organic synthesis and for potential hydrogen storage applications. pnas.orgresearchgate.net For pyridylmethanol derivatives, this transformation is often catalyzed by transition metal complexes, with ruthenium, iridium, and iron being prominent examples. acs.orgpnas.orgcsic.esmit.edu

Computational studies on analogous systems suggest that the mechanism is highly dependent on the catalyst structure, particularly the nature of the pincer ligands coordinating the metal center. acs.orgacs.orgnih.gov A key concept that has emerged is metal-ligand cooperation (MLC), where the ligand is not merely a spectator but actively participates in the bond-breaking and bond-forming steps of the catalytic cycle. acs.orgacs.orgpnas.org

In a typical MLC-mediated dehydrogenation of an alcohol like this compound, the process would likely initiate with the coordination of the alcohol to the metal center. This is followed by a concerted step where the metal abstracts the hydride (H⁻) from the α-carbon, and a basic site on the ligand accepts the proton (H⁺) from the hydroxyl group. pnas.org DFT calculations on related systems have shown that ligand aromatization/dearomatization can be a significant driving force for the catalytic cycle. acs.orgnih.gov For instance, a dearomatized pincer ligand can regain its aromaticity upon accepting a proton, facilitating the turnover of the catalyst. acs.org

Alternative pathways, such as an inner-sphere mechanism involving the formation of a metal-alkoxide intermediate followed by β-hydride elimination, have also been investigated computationally. acs.org The relative energy barriers of these competing pathways are influenced by factors like the electronic properties of the ligand and the metal center. In some cases, an outer-sphere mechanism, potentially involving a "proton shuttle" where a solvent or another substrate molecule assists in the proton transfer, can significantly lower the activation energy. acs.org

While an iron-catalyzed dehydrogenation of 2-pyridylmethanol has been reported, the yield for 3-pyridylmethanol under similar conditions was noted to be significantly lower, suggesting that the position of the nitrogen atom and the hydroxymethyl group on the pyridine ring substantially influences reactivity. csic.esmit.edu This highlights the necessity for specific computational models for the 3-pyridyl isomer to accurately predict its behavior.

Photoreactions and Catalytic Cycles

The photoreactivity of bromopyridine derivatives often involves photoredox catalysis, a powerful strategy in modern organic synthesis that utilizes visible light to drive chemical reactions under mild conditions. sci-hub.seacs.orgnih.gov These reactions typically proceed via single-electron transfer (SET) processes, generating radical intermediates. nih.gov

For a compound like this compound, a potential photoreaction pathway could be initiated by the formation of an electron donor-acceptor (EDA) complex. nih.gov In such a complex, one molecule acts as the electron donor and the other as the acceptor. Upon absorption of light, an electron is transferred between them, creating a radical ion pair. The pyridine ring, particularly when protonated or activated, can act as an electron acceptor. sci-hub.senih.gov

A plausible catalytic cycle, based on general principles of photoredox catalysis, could involve the following steps:

Excitation: A photocatalyst absorbs visible light and is promoted to an excited state, becoming a more potent oxidant or reductant. princeton.edu

Electron Transfer: The excited photocatalyst could engage in a SET event with the this compound substrate or a reaction partner. For instance, the excited photocatalyst could reduce the bromopyridine moiety, leading to the formation of a pyridinyl radical and subsequent cleavage of the C-Br bond. Alternatively, oxidation of the alcohol could occur.

Radical Reaction: The generated radical intermediate would then undergo the desired chemical transformation, such as coupling with another radical species. nih.gov

Catalyst Regeneration: The photocatalyst is returned to its ground state through a final electron transfer step, completing the catalytic cycle. princeton.edu

Mechanistic studies and computational analysis are crucial for understanding and optimizing these photochemical processes. chemrxiv.orgescholarship.orgmountainscholar.org They help in identifying the key intermediates, determining whether the reaction proceeds via an oxidative or reductive quenching cycle, and clarifying the role of each component in the reaction mixture. nih.gov While specific photoreactions involving the dehydrogenation or functionalization of this compound have not been detailed, the rich photochemistry of pyridine and brominated aromatic compounds suggests a fertile ground for future investigations. sci-hub.seacs.orgrsc.org

Applications in Advanced Chemical Synthesis and Derivatization Strategies

Utilization in the Synthesis of Complex Heterocyclic Systems

The reactivity of the bromine and hydroxymethyl groups on the pyridine (B92270) ring of (5-Bromopyridin-3-yl)methanol allows for its use as a precursor in the synthesis of various fused and substituted heterocyclic systems.

While direct synthesis of quinolines and naphthyridines from this compound is not extensively documented in the provided search results, the synthesis of related naphthyridine derivatives highlights the utility of brominated pyridines in constructing such bicyclic systems. For instance, 5-benzyl-8-bromo-2-methyl- chemshuttle.commdpi.comoxazolo[4,5-c] chemshuttle.comrsc.org-naphthyridin-4(5H)-one has been synthesized from a derivative of 5-bromonicotinic acid, showcasing the role of the bromo-substituted pyridine ring in forming the naphthyridine core. nih.gov The synthesis of 1,8-naphthyridine (B1210474) derivatives has been achieved from (2-aminopyridin-3-yl)methanol (B22979) and various ketones, demonstrating a pathway to naphthyridines from pyridine-methanol precursors. ntu.edu.sg Furthermore, the synthesis of various substituted quinolines and 1,8-naphthyridines has been a focus of research for developing antibacterial agents. nih.gov General methods for synthesizing 1,5-naphthyridines often involve the cyclization of substituted 3-aminopyridines. mdpi.com

This compound serves as a precursor for the synthesis of various indole (B1671886) derivatives. The brominated pyridine moiety can be incorporated into the indole structure, leading to compounds with potential biological activities. For example, 2-substituted 5-bromoindoles can be prepared through the magnesiation of 5-bromo-1-(4-toluenesulfonyl)indole, which can be conceptually derived from precursors related to brominated pyridines. clockss.org The synthesis of complex indole alkaloids often involves the use of functionalized building blocks, and the bromopyridine scaffold can be a key component in constructing these intricate molecules. rsc.org

The synthesis of pyrazole (B372694) and fused pyrazole systems can utilize this compound as a starting material or key intermediate. The bromine atom can be a site for cross-coupling reactions to introduce pyrazole rings, or the pyridine scaffold itself can be incorporated into a larger fused pyrazole system. 5-Aminopyrazoles are common precursors for creating fused pyrazoloazines, including pyrazolopyridines. beilstein-journals.orgmdpi.com The reaction of 5-aminopyrazoles with various bielectrophiles leads to a range of fused heterocyclic systems with diverse biological activities. mdpi.com For instance, pyrazolo[1,5-a]pyrimidines have been synthesized from 5-amino-3-(4-iodophenyl)pyrazole, demonstrating the utility of halogenated precursors in forming these fused systems. beilstein-journals.org

This compound is a valuable precursor for synthesizing imidazo[4,5-b]pyridine derivatives, which are known for their diverse biological activities. uctm.edu The synthesis often involves the construction of the imidazole (B134444) ring onto the pyridine core. For example, 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives have been synthesized and evaluated for their anticancer and antimicrobial activities. researchgate.net The alkylation of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, which can be derived from 5-bromopyridine-2,3-diamine, leads to various N-substituted derivatives. mdpi.com These compounds have been studied for their potential as antimicrobial agents and kinase inhibitors. mdpi.comnih.gov

Pyrazoles and Fused Pyrazoles

Role as a Building Block in Drug Discovery and Development

The structural features of this compound make it an important building block in the field of drug discovery and development. cymitquimica.comchemscene.com The presence of the bromine atom allows for various cross-coupling reactions, enabling the introduction of diverse substituents, while the hydroxymethyl group can be modified or used as a point of attachment for other molecular fragments.

This compound and its derivatives serve as scaffolds for the development of novel therapeutic agents targeting a range of diseases. google.com The pyridine ring is a common motif in many biologically active compounds, and the bromo and methanol (B129727) functionalities provide handles for synthetic diversification.

For instance, imidazo[1,5-a]pyridine (B1214698) derivatives synthesized using brominated pyridine precursors have been investigated as GSK-3β inhibitors for potential CNS applications. mdpi.com The imidazo[4,5-b]pyridine scaffold, accessible from brominated pyridines, is present in compounds with antimicrobial and anticancer properties. mdpi.comresearchgate.net Furthermore, the N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffold, which can be synthesized from 2-halopyridines, has shown selective antibacterial activity. nih.gov The versatility of the bromopyridine scaffold is further highlighted by its use in creating diverse molecular scaffolds for lead-oriented synthesis in drug discovery. whiterose.ac.uk

Intermediates in Pharmaceutical Synthesis

This compound is a valuable building block in organic synthesis, frequently employed as a key intermediate in the production of complex heterocyclic structures with potential biological and pharmaceutical activity. researchgate.netchemshuttle.commsesupplies.com Its bifunctional nature, featuring a reactive bromopyridine core and a versatile hydroxymethyl group, allows for sequential and site-selective modifications, making it an ideal starting point for constructing drug candidates.

A significant application of this intermediate is in the synthesis of potent and selective galectin-3 inhibitors. nih.govgoogle.comgoogle.com Galectin-3 is a protein implicated in a variety of disease pathologies, including fibrosis, cancer, and inflammation. nih.govgoogle.com Researchers have developed thiodigalactoside-based inhibitors where the (5-Bromopyridin-3-yl) moiety is crucial for achieving high affinity and oral bioavailability. For instance, the compound was used in the multi-step synthesis of 5-Bromopyridin-3-yl 3-deoxy-3-[4-(3,4,5-trifluorophenyl)-1H-1,2,3-triazol-1-yl]-1-thio-α-D-galactopyranoside, a highly effective galectin-3 inhibitor developed for the treatment of fibrotic diseases. nih.govgoogle.com The synthesis pathway leverages the brominated pyridine ring for subsequent coupling reactions, demonstrating the compound's utility in creating sophisticated molecular architectures for targeted therapies. nih.gov The scalability of processes involving this compound further enhances its suitability for industrial and GMP (Good Manufacturing Practices) manufacturing of pharmaceutical agents. google.com

The table below outlines research findings related to its use as a pharmaceutical intermediate.

| Application Area | Target Molecule Class | Therapeutic Target | Relevant Findings | Citations |

| Fibrotic Diseases | Thiodigalactoside Derivatives | Galectin-3 | Serves as a key building block for orally available inhibitors with nanomolar affinity. The bromopyridine group is essential for the molecule's final structure and activity. | nih.govgoogle.comnuph.edu.ua |

| Oncology | Pyridinyl-based Kinase Inhibitors | CDK, ALK/ROS1 | The bromopyridine structure is a common scaffold in kinase inhibitors; the bromo-substituent allows for palladium-catalyzed cross-coupling reactions to build complexity. | google.comharvard.edu |

| Neurological Disorders | nNOS Inhibitors | Neuronal Nitric Oxide Synthase | Derivatives like 2-(2-(5-Bromopyridin-3-yl)ethyl)-6-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine are synthesized as intermediates for potent and selective nNOS inhibitors. | nih.gov |

Derivatization for Analytical and Biological Studies

Derivatization is a chemical modification process used to convert a compound into a product of similar structure, called a derivative, which is better suited for a specific analytical or biological purpose. For this compound, this involves modifying its hydroxyl group to enhance its properties for analysis or to attach labels for tracking in biological systems.

In analytical chemistry, particularly in High-Performance Liquid Chromatography (HPLC), the detection of certain molecules can be challenging due to the absence of a strong chromophore (for UV-Vis detection) or fluorophore (for fluorescence detection). nih.gov While the pyridine ring in this compound provides some UV absorbance, its sensitivity may be insufficient for quantifying low concentrations in complex matrices like plasma. Derivatizing the primary alcohol (hydroxyl) group is a common strategy to overcome this limitation. researchgate.netwiley.com

The primary goal of such derivatization is to attach a tag that significantly improves detectability. Common strategies applicable to the hydroxyl group of this compound include:

Introducing a Fluorophore: Reagents like dansyl chloride can react with the hydroxyl group to form a highly fluorescent ester derivative, enabling detection at very low concentrations using a fluorescence detector. nih.gov

Enhancing UV Absorbance: Acylation with reagents containing extensive aromatic systems, such as benzoyl chloride or p-nitrobenzoyl chloride, can increase the molar absorptivity of the derivative, thereby enhancing the UV response. researchgate.net

Improving Mass Spectrometric Ionization: For LC-Mass Spectrometry (LC-MS), derivatization can introduce a permanently charged or easily ionizable moiety. researchgate.netacs.org Reagents like picolinic acid can form picolinoyl esters, which show enhanced ionization efficiency in electrospray ionization (ESI-MS), leading to significantly higher sensitivity. researchgate.net Another approach involves using reagents like thionyl chloride in the presence of pyridine to generate a charged pyridinium (B92312) tag on the hydroxyl group. acs.org

The table below summarizes potential derivatization reagents for the hydroxyl group to enhance chromatographic detection.

| Derivatization Reagent | Functional Group Targeted | Detection Method | Principle of Enhancement | Citations |

| Dansyl Chloride | Hydroxyl | HPLC-Fluorescence | Introduces a highly fluorescent dansyl group. | nih.gov |

| Picolinic Acid | Hydroxyl | LC-MS | Forms an ester with a readily protonated pyridine ring, enhancing positive ESI efficiency. | researchgate.net |

| 3-Bromopropionyl chloride / Pyridine | Hydroxyl | TLC/MALDI-MS | Creates a derivative with a permanent positive charge for improved ionization. | researchgate.net |

| Fluoroalkyl Chloroformates (e.g., TFECF) | Hydroxyl | GC-MS | Forms stable carbonate derivatives with excellent gas chromatographic properties. | nih.gov |

Isotopically labeled compounds are indispensable tools in drug discovery and development for elucidating reaction mechanisms, studying metabolic pathways (ADME - absorption, distribution, metabolism, and excretion), and serving as internal standards in quantitative bioanalytical assays. nih.govprinceton.eduresearchgate.net this compound can be synthesized with isotopic labels, such as Deuterium (B1214612) (²H or D), Carbon-13 (¹³C), or radioisotopes like Carbon-11 (¹¹C). harvard.edumedchemexpress.com

Substitution with heavier isotopes like deuterium can lead to greater metabolic stability by slowing the rate of metabolic processes that involve the cleavage of a C-H bond (a phenomenon known as the kinetic isotope effect). princeton.edu This can potentially lead to an increased in vivo half-life of a drug derived from the labeled intermediate.

Common strategies for labeling this compound include:

Deuterium Labeling: The hydroxyl-bearing methylene (B1212753) group (-CH₂OH) is a prime target for deuteration. This can be achieved by reducing the corresponding aldehyde, 5-bromopyridine-3-carboxaldehyde, with a deuterated reducing agent such as sodium borodeuteride (NaBD₄). This would yield (5-Bromopyridin-3-yl)dideuteriomethanol. The synthesis of related labeled isomers, such as (3-Bromopyridin-2-yl)methanol-d₂, has been reported, confirming the feasibility of this approach. medchemexpress.commedchemexpress.com

Carbon-13 Labeling: Synthesis using ¹³C-labeled starting materials can place a stable isotope at specific positions in the pyridine ring or the methanol carbon. For example, using ¹³C-labeled nicotinic acid as a precursor in the synthetic route to this compound would result in a labeled final product. These ¹³C-labeled compounds are particularly useful for nuclear magnetic resonance (NMR) studies and as non-radioactive tracers.

Radioisotope Labeling: For applications in Positron Emission Tomography (PET) imaging, short-lived radioisotopes like ¹¹C can be incorporated. harvard.edu This typically involves a rapid, late-stage reaction, for instance, by reacting a suitable precursor with [¹¹C]methyl iodide. While not directly applied to this compound itself in the literature found, the principles are widely used for related pharmaceutical tracers. harvard.edu

Future Directions and Emerging Research Areas

Development of Novel Catalytic Methods for Functionalization

The functionalization of pyridine (B92270) rings is a cornerstone of synthetic chemistry, and future research will undoubtedly focus on developing more efficient and selective catalytic methods applicable to the (5-Bromopyridin-3-yl)methanol scaffold. The inherent reactivity of the bromo-substituent, the pyridine nitrogen, and the C-H bonds of the ring, as well as the directing capability of the methanol (B129727) group, provide a rich platform for catalytic innovation.

One promising area is the base-catalyzed isomerization of 3-bromopyridines to enable selective functionalization at the C4 position. rsc.org Research has demonstrated that 3-bromopyridines can isomerize to 4-bromopyridines through pyridyne intermediates, facilitating subsequent etherification, hydroxylation, and amination at the C4 position, which is typically less accessible. rsc.org Applying such a tandem isomerization/functionalization strategy to this compound could unlock novel derivatives.

Furthermore, transition-metal-catalyzed C-H activation presents a powerful tool for direct functionalization, obviating the need for pre-functionalized starting materials. nih.gov The hydroxyl group in this compound can act as an internal directing group, guiding catalysts to selectively functionalize specific C-H bonds. nih.gov For instance, iridium-based catalysts have been shown to mediate the γ-functionalization of primary C-H bonds in alcohols. nih.gov Another emerging strategy is photochemical organocatalysis, which can enable the functionalization of pyridines via pyridinyl radical intermediates, offering distinct regioselectivity compared to classical Minisci reactions. nih.gov

The development of domino reactions, where multiple bond-forming events occur in a single synthetic operation, is also a key research direction. Ruthenium(II) catalytic systems, for example, have been used to convert 2-bromopyridines into complex heteroarylated 2-pyridones through a sequence of oxygen incorporation, C-N coupling, and C-H activation. mdpi.com Adapting such multi-step catalytic cycles to the this compound framework could provide rapid access to densely functionalized and structurally complex molecules.

| Catalytic Method | Catalyst/Reagent Type | Potential Functionalization Target on Scaffold | Outcome |

| Aryl Halide Isomerization | Organic Superbase (e.g., P4-t-Bu) | Bromo group at C5 | Enables 4-selective substitution (amination, etherification) rsc.org |

| Copper-Catalyzed Heteroarylboration | Copper Catalyst | Bromo group at C5 | cine-Substitution to deliver functionalized heterocycles nih.gov |

| Hydroxyl-Directed C-H Functionalization | Iridium-Phenanthroline Catalyst | Aliphatic/Aromatic C-H bonds | Site-selective installation of new functional groups nih.gov |

| Photochemical C-H Functionalization | Organocatalyst (e.g., Dithiophosphoric acid) | Pyridine C-H bonds (C4) | C(sp2)–C(sp3) bond formation with allylic partners nih.gov |

| Domino C-O/C-N/C-C Formation | Ruthenium(II) Catalyst | Pyridine ring, Bromo group | Construction of complex, multi-heteroarylated scaffolds mdpi.com |

Exploration of Bio-orthogonal Reactions

Bio-orthogonal chemistry involves reactions that can proceed in living systems without interfering with native biochemical processes. wikipedia.orgnih.gov While this compound is not itself a bio-orthogonal reagent, its structural motifs are highly relevant for constructing molecules that are. Future research will likely explore the use of this compound as a scaffold to build probes and labels for chemical biology applications.

The functional handles of this compound—the bromo and methanol groups—are ideal for synthetic elaboration. They can be used to attach the pyridine core to either a biomolecule of interest or a bio-orthogonal reaction partner, such as a strained cyclooctyne, an azide, or a tetrazine. wikipedia.orgnih.gov These reactions, including strain-promoted azide-alkyne cycloaddition (SPAAC) and inverse-electron-demand Diels-Alder (IEDDA) reactions, are central to the field. nih.govnih.gov

For example, the pyridine ring is a key component in various heterocyclic systems used in bio-orthogonal chemistry. mdpi.comnih.gov The synthesis of bis-triazolyl-pyridine derivatives via copper-catalyzed "click chemistry" has been used to create compounds that interact with DNA structures. mdpi.com Similarly, tetrazine derivatives, often containing aromatic rings, are widely used in IEDDA reactions for applications like controlled drug release from liposomes. nih.gov this compound could serve as a key precursor for novel tetrazine or triazole-based probes, where the original bromo and methanol positions allow for the attachment of reporter tags (e.g., fluorophores) or targeting ligands.

The development of such tools is critical for studying biomolecules like proteins, glycans, and lipids in their native environment, enabling real-time imaging and advancing our understanding of cellular processes. wikipedia.orgucsd.edu

Advanced Materials Incorporating this compound Scaffolds

The pyridine ring is a fundamental unit in many functional organic materials due to its unique electronic properties and ability to coordinate with metals. rsc.orgnumberanalytics.com The this compound scaffold is a promising building block for a new generation of advanced materials, including those for organic electronics, sensing, and porous frameworks.

In the field of organic light-emitting diodes (OLEDs), materials with high triplet energy are crucial for efficient performance. acs.org Pyridine-containing scaffolds have been successfully incorporated into hole-transporting materials (HTMs). acs.orgacs.org The bromine atom in such structures can enhance hole mobility and improve the material's electrochemical properties and stability. acs.orgacs.org The methanol group on the this compound scaffold offers a convenient point for further synthetic extension, allowing the core to be integrated into larger polymeric or dendritic structures for solution-processed OLEDs. acs.org

Pyridine derivatives are also known to form fluorescent compounds, some of which exhibit aggregation-induced emission enhancement (AIEE), a property valuable for chemical sensors and bio-imaging. beilstein-journals.org The this compound core could be elaborated into novel A–D–A (acceptor–donor–acceptor) type luminogens with potential AIEE properties. beilstein-journals.org

Furthermore, pyridyl-alcohol ligands are excellent candidates for constructing coordination polymers and metal-organic frameworks (MOFs). researchgate.net The nitrogen atom of the pyridine ring and the oxygen of the alcohol group can both coordinate to metal centers, leading to extended, porous structures. The bromo-substituent provides an additional site for post-synthetic modification, allowing for the tuning of the MOF's properties, such as pore size, surface chemistry, and catalytic activity.

| Material Class | Potential Application | Role of this compound Scaffold |

| Organic Electronics | Hole Transport Materials (HTMs) for OLEDs | Pyridine core provides electronic properties; Bromo group enhances stability and mobility; Methanol group allows for synthetic extension. acs.orgacs.org |

| Luminescent Materials | Chemical Sensors, Fluorescent Probes | Serves as a core for AIEE-active fluorophores. beilstein-journals.org |

| Porous Materials | Metal-Organic Frameworks (MOFs), Coordination Polymers | Acts as a multitopic linker via pyridine nitrogen and alcohol oxygen; Bromo group allows for post-synthetic modification. researchgate.net |

| Functional Polymers | N-type Organic Materials | The pyridine unit can be polymerized to create functional conjugated materials for electronic applications. rsc.org |

Sustainable Synthesis and Green Chemistry Approaches

The principles of green chemistry, which aim to reduce or eliminate hazardous substances in chemical design and manufacturing, are increasingly shaping synthetic strategies. nih.govacs.org Future research on this compound and its derivatives will prioritize the development of more sustainable and environmentally benign processes.

Key green approaches applicable to pyridine synthesis include one-pot multicomponent reactions (MCRs), the use of environmentally friendly solvents, and the application of recyclable catalysts. bohrium.comnih.gov MCRs are highly efficient, combining several starting materials in a single step to generate complex products, thereby reducing waste, reaction time, and energy consumption. nih.govacs.org Developing an MCR for this compound or its direct derivatives would be a significant advancement over traditional, multi-step syntheses.

The use of solid, recyclable catalysts, such as sulfonic acid-functionalized zeolites, offers advantages like easy separation and high reusability, minimizing catalyst waste. rsc.org Microwave-assisted synthesis is another green technique that can dramatically shorten reaction times and improve yields compared to conventional heating. nih.govacs.org

Applying the 12 principles of green chemistry will be central to future work. acs.org This includes maximizing atom economy, using safer solvents like water or ethanol (B145695) where possible, designing energy-efficient processes that run at ambient temperature and pressure, and utilizing catalytic reagents over stoichiometric ones. acs.orgmdpi.com By integrating these principles, the synthesis of this compound and its downstream applications can be made more economically viable and environmentally responsible. ijnc.ir

Q & A

Basic Question: What are the key considerations for optimizing the synthesis of (5-bromopyridin-3-yl)methanol?

Methodological Answer:

The synthesis of this compound often involves multi-step routes, such as starting from 5-bromonicotinamide and proceeding via nucleophilic substitution or Grignard reactions. Key factors include:

- Reagent stoichiometry : Ensure precise molar ratios of reactants (e.g., cyclopropylmagnesium bromide in cross-coupling reactions) to minimize side products .

- Catalyst selection : Palladium-based catalysts (e.g., SiliaCat DPP-Pd) enhance efficiency in Suzuki-Miyaura couplings .

- Purification : Column chromatography and preparative HPLC are critical for isolating the compound, especially when intermediates have similar polarity .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 40 minutes at 150°C) while maintaining yield .

Basic Question: How is the molecular structure of this compound characterized experimentally?

Methodological Answer:

Structural confirmation requires a combination of techniques:

- NMR spectroscopy : H and C NMR identify functional groups (e.g., hydroxyl and bromine signals) and verify regiochemistry .

- X-ray crystallography : Resolves bond lengths and angles, as demonstrated for related brominated pyridines using SHELXL for refinement .

- Mass spectrometry : Confirms molecular weight via [M+H] peaks (e.g., observed at m/z 327.01 for derivatives) .

Challenges : Bromine’s heavy atom effect can complicate X-ray data collection, requiring high-resolution instrumentation .

Advanced Question: How does this compound participate in cross-coupling reactions for pharmaceutical intermediates?

Methodological Answer:

The bromine atom at the pyridine C5 position facilitates catalytic cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions). Key considerations:

- Catalyst robustness : SiliaCat DPP-Pd enables reactions in aqueous dioxane, avoiding palladium contamination in final products .

- Substrate scope : Compatibility with boronic esters (e.g., tetramethyl dioxaborolane derivatives) and amines (e.g., piperazine) for generating heteroaryl pharmacophores .

- Kinetic studies : Monitor reaction progress via LC-MS to optimize conditions for high-yield intermediates (e.g., 52% yield for ethyl 2-(5-(5-bromopyridin-3-yl)-triazol-1-yl)acetate) .

Advanced Question: What computational tools predict the reactivity of this compound in novel reaction pathways?

Methodological Answer:

- Database-driven prediction : Tools like PISTACHIO and REAXYS analyze reaction feasibility using historical data on bromopyridine derivatives .

- DFT calculations : Model transition states for nucleophilic attacks at the C5 position, accounting for bromine’s electron-withdrawing effects .

- Retrosynthetic planning : Software identifies viable precursors (e.g., 5-bromonicotinic acid) and evaluates synthetic routes using relevance heuristics .

Advanced Question: How can researchers resolve contradictions in reported solubility or stability data for this compound?

Methodological Answer:

- Controlled replication : Standardize solvent systems (e.g., DMSO/water mixtures) and temperature conditions to isolate variables .

- Analytical validation : Compare HPLC purity assays across studies to identify discrepancies caused by degradation (e.g., hydrolysis of the methanol group) .

- Meta-analysis : Aggregate data from crystallographic (SHELX-refined structures) and spectroscopic sources to reconcile conflicting conclusions .

Advanced Question: What role does this compound play in catalytic applications, and how is its performance optimized?

Methodological Answer:

- Heterogeneous catalysis : Immobilized catalysts (e.g., SiliaCat DPP-Pd) enable reuse in multi-step syntheses, reducing metal leaching .

- Solvent effects : Methanol’s dual role as solvent and reactant in haloetherification reactions improves atom economy .

- In situ monitoring : Use FTIR or Raman spectroscopy to track catalytic intermediates and adjust reaction parameters dynamically .

Basic Question: How do solvent choices impact the stability and reactivity of this compound?

Methodological Answer:

- Polar aprotic solvents : DMSO or DMF enhance solubility for reactions but may promote oxidation of the methanol group .

- Protic solvents : Methanol stabilizes intermediates via hydrogen bonding but can participate in side reactions (e.g., esterification) .

- Storage : Anhydrous conditions at -20°C prevent hydrolysis, as bromopyridines are moisture-sensitive .

Advanced Question: What strategies characterize polymorphic forms of this compound derivatives?

Methodological Answer:

- XRPD (X-ray powder diffraction) : Distinguishes amorphous vs. crystalline phases, critical for patenting novel forms (e.g., amorphous 5-bromopyridin-3-yl galactoside) .

- Thermal analysis : DSC/TGA identifies melting points and decomposition profiles, correlating with bioavailability in drug formulations .

- Solid-state NMR : Probes hydrogen-bonding networks in polymorphs, guiding crystallization protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.